molecular formula C5H7BrClF2N3 B12221639 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12221639
M. Wt: 262.48 g/mol
InChI Key: XVKUFINLFFSDES-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H7BrClF2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine

Uniqueness

3-Bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C5H7BrClF2N3

Molecular Weight

262.48 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6BrF2N3.ClH/c6-5-3(9)1-11(10-5)2-4(7)8;/h1,4H,2,9H2;1H

InChI Key

XVKUFINLFFSDES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)N.Cl

Origin of Product

United States

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